molecular formula C15H20O5 B4965248 3-(4-butoxyphenyl)pentanedioic acid

3-(4-butoxyphenyl)pentanedioic acid

Cat. No. B4965248
M. Wt: 280.32 g/mol
InChI Key: CHTFXORABZCFFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-butoxyphenyl)pentanedioic acid, also known as fenofibrate, is a medication used to treat high cholesterol and triglyceride levels in the blood. It belongs to a class of drugs called fibrates, which work by decreasing the production of triglycerides and increasing the production of high-density lipoprotein (HDL) cholesterol. In addition to its clinical applications, fenofibrate has been the subject of extensive scientific research due to its potential therapeutic benefits in other areas.

Mechanism of Action

Fenofibrate works by activating peroxisome proliferator-activated receptors (PPARs), which are nuclear receptors involved in the regulation of lipid and glucose metabolism. Specifically, 3-(4-butoxyphenyl)pentanedioic acid activates PPAR-alpha, which leads to the upregulation of genes involved in fatty acid oxidation and the downregulation of genes involved in triglyceride synthesis.
Biochemical and Physiological Effects:
Fenofibrate has been shown to have a number of biochemical and physiological effects, including:
- Decreased triglyceride levels in the blood
- Increased HDL cholesterol levels in the blood
- Improved insulin sensitivity
- Reduced inflammation
- Reduced oxidative stress

Advantages and Limitations for Lab Experiments

One advantage of 3-(4-butoxyphenyl)pentanedioic acid in lab experiments is its well-established mechanism of action, which allows for targeted investigation of its effects on specific pathways and processes. However, one limitation is that its effects may be influenced by other factors, such as diet and exercise, which can make it difficult to isolate its specific effects.

Future Directions

There are a number of potential future directions for research on 3-(4-butoxyphenyl)pentanedioic acid, including:
- Investigation of its effects on other metabolic pathways, such as glucose metabolism
- Exploration of its potential as a treatment for non-alcoholic fatty liver disease
- Examination of its effects on cognitive function and neurodegenerative diseases
- Investigation of its potential as an anti-cancer agent
In conclusion, 3-(4-butoxyphenyl)pentanedioic acid is a medication with a well-established mechanism of action and a range of potential therapeutic applications. Its effects on lipid and glucose metabolism, inflammation, and oxidative stress have been extensively studied, and there is ongoing research into its potential in other areas.

Synthesis Methods

The synthesis of 3-(4-butoxyphenyl)pentanedioic acid involves the esterification of 4-butoxybenzoic acid with pentanedioic acid, followed by the reduction of the resulting ester with lithium aluminum hydride. The final product is obtained through the reaction of the resulting alcohol with chloroacetic acid.

Scientific Research Applications

Fenofibrate has been extensively studied for its potential therapeutic benefits in a variety of conditions, including cardiovascular disease, metabolic syndrome, and diabetes. In addition, it has been shown to have anti-inflammatory and antioxidant effects, which may contribute to its therapeutic potential.

properties

IUPAC Name

3-(4-butoxyphenyl)pentanedioic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O5/c1-2-3-8-20-13-6-4-11(5-7-13)12(9-14(16)17)10-15(18)19/h4-7,12H,2-3,8-10H2,1H3,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHTFXORABZCFFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(CC(=O)O)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 5956932

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